molecular formula C24H22ClN3O3S2 B2917842 N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 851715-13-4

N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2917842
CAS RN: 851715-13-4
M. Wt: 500.03
InChI Key: QJMFSXGDPFTKSX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2-(3-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide consists of a thiophene ring, an indole ring, and a carboxamide group. The chlorine and methoxy substituents are attached to the phenyl ring. The compound’s molecular weight is 368.84 g/mol .

Scientific Research Applications

Optimization of Chemical Functionalities for Cannabinoid Receptor Modulation

One study explores the optimization of indole-2-carboxamides, such as "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide", for allosteric modulation of the cannabinoid type 1 receptor (CB1). This research identifies key structural requirements for allosteric modulation, including chain length, electron-withdrawing groups, and amino substituents, impacting binding affinity and cooperativity. The study suggests the potential application of these compounds in modulating CB1 receptor activity, with implications for therapeutic applications in conditions where CB1 modulation is beneficial (Khurana et al., 2014).

Novel Transformations in Thiophene Derivatives

Another research effort focuses on novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for synthesizing thienopyrimidine derivatives. This study contributes to the field of heterocyclic chemistry by exploring new pathways for synthesizing complex molecules with potential biological activity, illustrating the versatility of thiophene derivatives in synthetic organic chemistry (Pokhodylo et al., 2010).

Synthesis of Anti-cancer Drug Dasatinib

Research into the efficient synthesis of 2-aminothiazole-5-carbamides demonstrates the application of related chemical structures in the development of anti-cancer drugs, specifically dasatinib. This highlights the compound's role in medicinal chemistry, showcasing its relevance in synthesizing therapeutically significant molecules (Chen et al., 2009).

Anti-microbial and Anti-inflammatory Applications

Studies on thiophene-2-carboxamide derivatives and their biological activities reveal significant antimicrobial and anti-inflammatory properties. These findings underscore the compound's potential in developing new therapeutic agents, emphasizing its role in pharmacological research (Avakyan et al., 2005).

Antinociceptive Activity

Research on N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has investigated their antinociceptive activity, contributing to the understanding of pain management and the development of new analgesic compounds. This study illustrates the compound's utility in exploring new avenues for pain relief (Shipilovskikh et al., 2020).

properties

IUPAC Name

N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-31-20-9-8-16(25)13-18(20)27-23(29)15-33-22-14-28(19-6-3-2-5-17(19)22)11-10-26-24(30)21-7-4-12-32-21/h2-9,12-14H,10-11,15H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMFSXGDPFTKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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